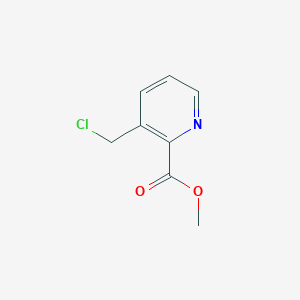

Methyl 3-(chloromethyl)picolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

methyl 3-(chloromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5H2,1H3 |

InChI Key |

WXAAAIBGUPJZCO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Chloromethyl Picolinate

Precursor-Based Synthetic Routes

A common and logical approach to the synthesis of Methyl 3-(chloromethyl)picolinate is to start with a precursor that already contains the essential structural elements of the picolinic acid core. This typically involves the derivatization of picolinic acid or its substituted analogues.

Derivatization from Picolinic Acid Derivatives

The conversion of the carboxylic acid group of a substituted picolinic acid, such as 3-methylpicolinic acid, into a methyl ester is a critical step. A widely used method for this transformation is the Fischer esterification. sigmaaldrich.comed.ac.uk This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. sigmaaldrich.comed.ac.uk The reaction is an equilibrium process, and driving it towards the ester product often involves using the alcohol as the solvent. ed.ac.uk

Another effective method for the esterification of picolinic acids involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. nih.govresearchgate.net This can be achieved by treating the picolinic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The resulting acyl chloride hydrochloride is then reacted with methanol to yield the corresponding methyl ester. nih.govresearchgate.net

| Reagent/Method | Description |

| Fischer Esterification | Acid-catalyzed reaction with excess methanol. sigmaaldrich.comed.ac.uk |

| Thionyl Chloride | Converts the carboxylic acid to an acyl chloride, followed by reaction with methanol. nih.govresearchgate.net |

| Iodomethane | Can be used for the methylation of the carboxylic acid. |

Once the methyl ester of 3-methylpicolinic acid is obtained, the next crucial step is the selective chlorination of the methyl group at the 3-position. Free-radical halogenation is a common method for the chlorination of alkyl side chains on aromatic rings. wikipedia.org This reaction is typically initiated by UV light or a radical initiator. wikipedia.orgmasterorganicchemistry.com

For the selective chlorination of a methyl group on a pyridine (B92270) ring, N-chlorosuccinimide (NCS) is a frequently employed reagent. nih.govwikipedia.orgorganic-chemistry.org NCS serves as a source of chlorine radicals and can effect the chlorination of benzylic C-H bonds under appropriate conditions, such as with the use of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and sometimes under visible light irradiation. organic-chemistry.org This method is advantageous as it can be more selective than using chlorine gas and avoids the harsh conditions of high-temperature gas-phase chlorination. wikipedia.org

| Reagent | Conditions |

| N-Chlorosuccinimide (NCS) | Typically used with a radical initiator (e.g., AIBN, benzoyl peroxide) and/or light. nih.govwikipedia.orgorganic-chemistry.org |

| Chlorine Gas (Cl₂) ** | Often requires UV light or high temperatures, which can lead to multiple chlorinations and other side products. wikipedia.orgmasterorganicchemistry.com |

| Sulfuryl Chloride (SO₂Cl₂) ** | Can also be used for free-radical chlorination, often with a radical initiator. |

Strategies Involving Pyridine Ring Functionalization

An alternative synthetic approach involves building the required functionalities onto the pyridine ring system. This can be achieved by first introducing the chloromethyl group and then performing the esterification.

Introduction of the Chloromethyl Moiety

A plausible, though less direct, route could begin with the synthesis of 3-(chloromethyl)pyridine (B1204626). A multi-step synthesis for the isomeric 3-(chloromethyl)pyridine hydrochloride has been described starting from 3-methylpyridine (B133936). wikipedia.org This process involves the oxidation of the methyl group to a carboxylic acid, followed by reduction to an alcohol, and finally chlorination with thionyl chloride. wikipedia.org A similar strategy could theoretically be adapted to a picoline precursor to generate a chloromethyl pyridine intermediate.

Esterification of the Carboxylic Acid Functionality

The synthesis of this compound, a significant intermediate in the production of various agrochemicals and pharmaceuticals, is achieved through a multi-step process. This process typically begins with the oxidation of a pyridine derivative, followed by esterification, reduction, and finally, chlorination. The efficiency and yield of the final product are highly dependent on the optimization of various reaction parameters, including solvent systems, catalysts, temperature, and reaction duration.

Optimized Reaction Conditions and Process Parameters

The optimization of reaction conditions is critical for the successful and efficient synthesis of this compound. This involves a careful selection of solvents, catalysts, and reagents, as well as precise control over temperature, pressure, and reaction time.

Solvent Systems and Reaction Media

The choice of solvent is crucial as it can significantly influence reaction rates and product yields. In the initial oxidation step of a related compound, 3-methylpyridine to 3-picolinic acid, water is utilized as the solvent. google.com For the subsequent esterification of 3-picolinic acid with methanol to produce methyl picolinate (B1231196), methanol itself can serve as both the reactant and the reaction medium. chemicalbook.com

In other related syntheses, such as the preparation of methyl 4-chloropicolinate, a mixture of N,N-dimethylformamide (DMF) and toluene (B28343) has been employed. chemicalbook.com The use of a mixed solvent system of tetrahydrofuran (B95107) (THF) and toluene has been reported for the reduction of the methyl ester to the corresponding alcohol. google.com For the chlorination step, where the hydroxymethyl group is converted to a chloromethyl group, thionyl chloride is often used, sometimes in the presence of a halogenated solvent. mdpi.com In the synthesis of a similar compound, methyl 3-(bromomethyl)-6-chloropicolinate, carbon tetrachloride (CCl4) was used as the solvent. chemicalbook.com

| Synthetic Step | Solvent/Reaction Medium | Reference |

|---|---|---|

| Oxidation of 3-methylpyridine | Water | google.com |

| Esterification of 3-picolinic acid | Methanol | chemicalbook.com |

| Preparation of Methyl 4-chloropicolinate | N,N-dimethylformamide (DMF) and Toluene | chemicalbook.com |

| Reduction of methyl pyridine-3-carboxylate | Tetrahydrofuran (THF) and Toluene | google.com |

| Chlorination of 2-bromo-6-hydroxymethylpyridine | Halogenated solvent (with SOCl2) | mdpi.com |

| Bromination of methyl 6-chloro-3-methylpicolinate | Carbon tetrachloride (CCl4) | chemicalbook.com |

Catalytic Systems and Reagents

Catalysts and reagents are fundamental to driving the desired chemical transformations. In the oxidation of 3-methylpyridine, potassium permanganate (B83412) (KMnO4) is used as the oxidizing agent. google.com For the esterification of picolinic acid, an acidic condition is required. google.com The reduction of the methyl ester to 3-pyridinemethanol (B1662793) is achieved using sodium borohydride (B1222165) (NaBH4) in the presence of a Lewis acid catalyst like aluminum chloride. google.com

The final chlorination step typically involves the use of thionyl chloride (SOCl2) to convert the hydroxymethyl group into the chloromethyl group. google.commdpi.com In some cases, a catalytic amount of DMF is used in conjunction with SOCl2. chemicalbook.com Alternative chlorinating agents and catalytic systems are also being explored to improve safety and reduce the formation of byproducts. mdpi.com For instance, zinc(II) salts have been shown to catalyze the formation of haloalkyl ethers from acetals and acid halides. organic-chemistry.org In other related reactions, catalysts like trimethyl borate (B1201080) have been used for the synthesis of chloromethylating agents. rsc.org

| Reaction Step | Catalyst/Reagent | Reference |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | google.com |

| Esterification | Acidic conditions | google.com |

| Reduction | Sodium borohydride (NaBH4), Aluminum chloride | google.com |

| Chlorination | Thionyl chloride (SOCl2) | google.commdpi.com |

| Chlorination (with catalyst) | Thionyl chloride (SOCl2), N,N-dimethylformamide (DMF) | chemicalbook.com |

| Haloalkyl ether synthesis | Zinc(II) salts | organic-chemistry.org |

| Chloromethylating agent synthesis | Trimethyl borate | rsc.org |

Temperature and Pressure Regimes

Temperature is a critical parameter that influences reaction kinetics and selectivity. The oxidation of 3-methylpyridine is conducted at a temperature of 85-90°C. google.com The esterification of 4-chloropicolinoyl chloride with methanol is initially carried out at a low temperature, below 55°C, and then stirred at room temperature. chemicalbook.com The subsequent treatment with sodium bicarbonate is performed at approximately 45°C. chemicalbook.com

For the reduction of methyl pyridine-3-carboxylate, the reaction is maintained at a cool 0-5°C. google.com The chlorination reaction with thionyl chloride can be performed under various temperature conditions, from 0°C to gentle heating, to control the reaction rate and prevent over-chlorination. mdpi.com In a related synthesis of methyl 4-chloropicolinate, the initial reaction with SOCl2 is performed at 40-48°C and then heated to 72°C. chemicalbook.com The synthesis of methyl 3-(bromomethyl)-6-chloropicolinate is carried out at a higher temperature of 100°C. chemicalbook.com Most of these reactions are conducted at atmospheric pressure.

| Synthetic Step | Temperature | Reference |

|---|---|---|

| Oxidation of 3-methylpyridine | 85-90°C | google.com |

| Esterification of 4-chloropicolinoyl chloride | < 55°C initially, then room temperature | chemicalbook.com |

| Bicarbonate treatment | ~45°C | chemicalbook.com |

| Reduction of methyl pyridine-3-carboxylate | 0-5°C | google.com |

| Chlorination with thionyl chloride | 0°C to gentle heating | mdpi.com |

| Reaction with SOCl2 (methyl 4-chloropicolinate) | 40-48°C, then 72°C | chemicalbook.com |

| Bromination (methyl 3-(bromomethyl)-6-chloropicolinate) | 100°C | chemicalbook.com |

Reaction Duration and Efficiency Optimization

Purification and Isolation Techniques for Synthetic Intermediates

After each synthetic step, the intermediate products must be purified and isolated to ensure the quality of the final product. Common techniques include filtration, extraction, and chromatography. After the oxidation of 3-methylpyridine, the resulting 3-picolinic acid is obtained by cooling the reaction mixture and filtering the product. google.com

Following the chlorination step in the synthesis of methyl 4-chloropicolinate, the reaction mixture is cooled, and the solid product is filtered and washed with diethyl ether. chemicalbook.com The crude product is then dissolved in hot water, the pH is adjusted with sodium bicarbonate, and the desired compound is extracted with ethyl acetate. chemicalbook.com The organic layer is then concentrated to yield the final product. chemicalbook.com In the synthesis of a related bromo-substituted precursor, sublimation under reduced pressure at 70°C was used to obtain an analytically pure compound. mdpi.com Flash chromatography on silica (B1680970) gel is another common method for purifying intermediates, as seen in the synthesis of methyl 3-(bromomethyl)-6-chloropicolinate. chemicalbook.com

Chemical Reactivity and Transformation Studies of Methyl 3 Chloromethyl Picolinate

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group in Methyl 3-(chloromethyl)picolinate is an electrophilic center, susceptible to attack by various nucleophiles. This reactivity is central to its utility as a building block for introducing the picolinate (B1231196) moiety into other molecules.

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines)

The reaction of haloalkanes with ammonia (B1221849) and amines is a well-established method for forming carbon-nitrogen bonds. In the case of this compound, the chloromethyl group readily undergoes nucleophilic substitution with primary and secondary amines. chemguide.co.uk This reaction typically proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. chemguide.co.uk

The initial product of the reaction with a primary amine is a secondary amine, which itself can act as a nucleophile and react further with another molecule of this compound. This can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, resulting in a mixture of products. chemguide.co.uk To favor the formation of the desired monosubstituted product, a large excess of the amine is often employed. chemguide.co.uk This type of reaction is crucial for linking the picolinate structure to other molecules, such as functionalized solid supports for creating biomimetic metal ion chelates. mdpi.com

Reactivity with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)

Alcohols and phenols, acting as oxygen-based nucleophiles, can react with this compound to form ethers. This reaction, analogous to the Williamson ether synthesis, involves the attack of the alkoxide or phenoxide ion on the chloromethyl group. The reaction is typically carried out in the presence of a base to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity.

The synthesis of such ethers can be a key step in the preparation of more complex molecules. For instance, the reaction of a chloromethylated pyridine (B92270) derivative with a substituted phenol can be used to create ligands for metal complexes with specific electronic and steric properties. While the direct reaction of this compound with alcohols and phenols is not extensively detailed in the provided search results, the general principles of nucleophilic substitution at a benzylic-like carbon suggest this transformation is feasible and synthetically useful. The synthesis of chloromethyl methyl ether itself involves the reaction of methanol (B129727) with formaldehyde (B43269) and hydrogen chloride, highlighting the general reactivity patterns of such species. orgsyn.orgorganic-chemistry.orgwikipedia.orgnih.govgatech.edu

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols)

Thiols are potent nucleophiles and readily react with alkyl halides in SN2 reactions to form thioethers. msu.edu The reaction of this compound with thiols or their corresponding thiolate anions provides a straightforward route to sulfur-containing picolinate derivatives. The high nucleophilicity of sulfur ensures that this reaction is generally efficient. msu.edu

Studies on the reaction of the related compound chlorpyrifos-methyl (B1668853) with various sulfur nucleophiles, including hydrogen sulfide, polysulfides, and thiophenolate, demonstrate that nucleophilic attack occurs at the methyl group, leading to demethylation. nih.gov While this involves attack at a methyl ester rather than a chloromethyl group, it underscores the high reactivity of sulfur nucleophiles towards electrophilic carbon centers in organophosphate and, by extension, other organic compounds. The reaction of this compound with thiols is expected to proceed readily at the more reactive chloromethyl position.

Reactivity with Carbon-Based Nucleophiles (e.g., Cyanides, Organometallics)

Carbon-based nucleophiles, such as cyanide ions and organometallic reagents, can also participate in substitution reactions with this compound. The reaction with cyanide introduces a nitrile group, which can be further elaborated into other functional groups like carboxylic acids or amines. For a related compound, methyl 2-(chloromethyl)benzoate, reaction with potassium cyanide favors SN2 attack at the benzylic carbon over the ester carbonyl. stackexchange.com A similar reactivity pattern is expected for this compound, leading to the formation of methyl 3-(cyanomethyl)picolinate.

Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful carbon nucleophiles. msu.edu Their reaction with this compound would be expected to result in the formation of a new carbon-carbon bond at the chloromethyl position. However, the high reactivity of these reagents could also lead to competing reactions, such as attack at the ester carbonyl group. Careful control of reaction conditions, such as using less reactive organometallic species like organocuprates (Gilman reagents), might be necessary to achieve selective substitution at the chloromethyl site. msu.edu

Ester Hydrolysis and Transesterification Reactions

The ester group of this compound is susceptible to both hydrolysis and transesterification reactions. These transformations are fundamental in modifying the carboxylate functionality of the molecule.

Ester hydrolysis, the cleavage of an ester to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base. ucalgary.ca Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. ucalgary.ca Basic hydrolysis, also known as saponification, involves the direct attack of a strong nucleophile, such as hydroxide (B78521) ion, on the carbonyl carbon. ucalgary.ca Studies on the hydrolysis of picolinate esters have shown that the reaction can be catalyzed by metal ions, where the pyridyl nitrogen plays a role in the catalytic step. acs.orgresearchgate.netacs.org

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the alcohol acts as the nucleophile, and the reaction is typically driven to completion by using the alcohol as the solvent. masterorganicchemistry.com Base-catalyzed transesterification involves the use of an alkoxide as the nucleophile. masterorganicchemistry.com These reactions are important for modifying the ester group of this compound to, for example, introduce a different alkyl group or to form a polyester.

| Reaction Type | Reagents | Product(s) | Key Features |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄), heat | 3-(Chloromethyl)picolinic acid, Methanol | Reversible; protonation of carbonyl activates the ester. ucalgary.ca |

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous base (e.g., NaOH), heat | Salt of 3-(Chloromethyl)picolinic acid, Methanol | Irreversible due to deprotonation of the carboxylic acid. ucalgary.ca |

| Acid-Catalyzed Transesterification | Alcohol (R'OH), Acid catalyst (e.g., HCl) | Alkyl 3-(chloromethyl)picolinate (R' ester), Methanol | Reversible; often uses the alcohol as the solvent to drive the equilibrium. masterorganicchemistry.com |

| Base-Catalyzed Transesterification | Alcohol (R'OH), Base catalyst (e.g., NaOR') | Alkyl 3-(chloromethyl)picolinate (R' ester), Methanol | Involves an alkoxide nucleophile. masterorganicchemistry.com |

Modifications of the Pyridine Ring System

The pyridine ring of this compound is an aromatic system that can undergo various modifications, although its reactivity is influenced by the presence of the electron-withdrawing ester and chloromethyl substituents.

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com When EAS does occur, the electrophile typically adds to the C3 position (meta to the nitrogen) to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom. youtube.com The presence of activating groups on the pyridine ring can increase its reactivity towards EAS. youtube.com

The nitrogen atom of the pyridine ring can itself be a site of reaction. For example, it can be oxidized to an N-oxide. orientjchem.org This transformation can alter the electronic properties of the ring and influence the regioselectivity of subsequent reactions. The picolinate moiety, with its nitrogen and carboxylate oxygen, can act as a chelating ligand, binding to metal ions. The substituent effects on the pyridine ring can significantly affect the metal-ligand bonding characteristics. digitellinc.com For instance, the position of an amino substituent on the pyridine ring can influence the bond lengths between a metal and the nitrogen and oxygen atoms of the picolinate ligand. digitellinc.com

Electrophilic Aromatic Substitution Potentials

The pyridine ring is inherently electron-deficient compared to benzene, rendering it significantly less reactive towards electrophilic aromatic substitution (EAS). documentsdelivered.comresearchgate.netacs.org The nitrogen atom's electronegativity withdraws electron density from the ring, deactivating it towards attack by electrophiles. acs.orgresearchgate.net When electrophilic substitution does occur on an unsubstituted pyridine ring, it preferentially takes place at the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the already electron-deficient nitrogen atom. acs.orgdocumentsdelivered.com

In the case of this compound, the pyridine ring is further influenced by two substituents: a methyl ester group at the 2-position and a chloromethyl group at the 3-position.

Methyl Picolinate Group (-COOCH₃): The methyl ester group is a deactivating, meta-directing group. Its electron-withdrawing nature further diminishes the electron density of the pyridine ring, making electrophilic attack even more challenging.

Chloromethyl Group (-CH₂Cl): The chloromethyl group is generally considered a deactivating group due to the inductive effect of the chlorine atom. However, it is also known to be an ortho-, para-director in electrophilic aromatic substitution on benzene rings, a characteristic attributed to the ability of the chlorine to stabilize the arenium ion intermediate through resonance. researchgate.net

The combined influence of these groups on the pyridine ring of this compound leads to a complex reactivity pattern. The strong deactivation by both the pyridine nitrogen and the methyl ester group suggests that harsh reaction conditions would be necessary for any electrophilic substitution to occur. The directing effects of the existing substituents would then determine the position of any incoming electrophile. Given that the 3-position is already occupied, the most likely positions for substitution would be C-5 (meta to the nitrogen and para to the chloromethyl group) and possibly C-4 (ortho to the chloromethyl group).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of Pyridine Ring | Influence of -COOCH₃ Group | Influence of -CH₂Cl Group | Overall Predicted Reactivity |

| C-4 | Deactivated | Meta-directing (less influence) | Ortho-directing | Possible under forcing conditions |

| C-5 | Meta-directing (favored) | Meta-directing (favored) | Para-directing | Most likely site of substitution |

| C-6 | Deactivated | Ortho-directing (disfavored) | Meta-directing (less influence) | Highly unlikely |

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic and heteroaromatic rings. nih.govnih.gov The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. nih.gov

For pyridine rings, a directing group is essential to achieve regioselective metalation and to prevent nucleophilic addition of the organolithium reagent to the electron-deficient ring. nih.gov A variety of functional groups can act as DMGs on a pyridine ring, including amides, carbamates, and methoxy (B1213986) groups.

In this compound, both the methyl ester and the chloromethyl group have the potential to act as directing groups.

Methyl Picolinate Group (-COOCH₃): While esters are not typically strong directing groups for DoM, the nitrogen of the pyridine ring in conjunction with the carbonyl oxygen of the ester could potentially chelate to the lithium reagent, directing deprotonation to the C-3 position. However, this position is already substituted. The potential for this group to direct metalation to the C-6 position is also a consideration, though less likely.

Chloromethyl Group (-CH₂Cl): Halogen atoms can act as directing groups in DoM, although their effectiveness can vary. The chlorine atom in the chloromethyl group could potentially direct metalation to the C-4 position.

Given the presence of two potential directing groups and the inherent reactivity of the pyridine ring, the outcome of a DoM reaction on this compound would be highly dependent on the reaction conditions, including the choice of base and solvent. Competition between the directing effects of the ester and chloromethyl groups would likely be observed.

Table 2: Potential Directed Ortho Metalation (DoM) Pathways for this compound

| Directing Group | Potential Site of Metalation | Subsequent Functionalization Product (Example with E+) |

| -COOCH₃ | C-3 (blocked) or C-6 | Functionalization at C-6 |

| -CH₂Cl | C-4 | Functionalization at C-4 |

Oxidative and Reductive Transformations of Specific Functional Groups

The functional groups of this compound are susceptible to various oxidative and reductive transformations, offering pathways to a range of other substituted pyridines.

Oxidative Transformations

Oxidation of the Chloromethyl Group: The benzylic-like chloromethyl group can be oxidized to an aldehyde or a carboxylic acid under appropriate conditions. For instance, oxidation of benzylic halides to aldehydes can be achieved using reagents like pyridine N-oxide in the presence of silver oxide. documentsdelivered.com Further oxidation to the carboxylic acid could be accomplished with stronger oxidizing agents. The oxidation of methylpyridines to pyridine carboxylic acids is also a well-established transformation. researchgate.net

Oxidation of the Methyl Ester Group: The methyl ester group is generally resistant to oxidation. However, under forcing conditions, or through indirect methods, it could potentially be transformed. More commonly, hydrolysis of the ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. acs.org

Reductive Transformations

Reduction of the Chloromethyl Group: The chloromethyl group can be reduced to a methyl group. This can be achieved through catalytic hydrogenation or with reducing agents like triphenyltin (B1233371) hydride. documentsdelivered.com

Reduction of the Methyl Ester Group: The methyl ester group can be reduced to a primary alcohol (hydroxymethyl group). This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄). osti.gov Sodium borohydride (B1222165) is generally not strong enough to reduce esters, though its reactivity can be enhanced under certain conditions.

Reduction of the Pyridine Ring: The pyridine ring itself can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, often requiring high pressure and temperature, or by using metal hydrides. researchgate.net

Table 3: Summary of Potential Oxidative and Reductive Transformations

| Functional Group | Transformation | Reagent/Conditions | Product Functional Group |

| -CH₂Cl | Oxidation | Pyridine N-oxide/Ag₂O | -CHO |

| Oxidation | Strong oxidizing agents | -COOH | |

| Reduction | H₂/Catalyst, Triphenyltin hydride | -CH₃ | |

| -COOCH₃ | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | -COOH |

| Reduction | LiAlH₄ | -CH₂OH | |

| Pyridine Ring | Reduction | H₂/Catalyst (high pressure/temp) | Piperidine ring |

Mechanistic Investigations of Reactions Involving Methyl 3 Chloromethyl Picolinate

Mechanistic Pathways of Nucleophilic Displacement Reactions

The primary reactive site of Methyl 3-(chloromethyl)picolinate in nucleophilic substitution reactions is the benzylic-like carbon of the chloromethyl group. The departure of the chloride leaving group and the attack of a nucleophile at this carbon can proceed through different mechanistic pathways.

Concerted vs. Stepwise Mechanisms

Nucleophilic substitution reactions at a saturated carbon atom, such as the one in the chloromethyl group, can generally proceed via two main pathways: a concerted (S(_N)2) mechanism or a stepwise (S(_N)1) mechanism.

In a concerted S(_N)2 mechanism , the bond-making between the nucleophile and the carbon atom occurs simultaneously with the bond-breaking between the carbon atom and the leaving group (chloride). This process proceeds through a single transition state where the carbon atom is pentacoordinate. The reaction is bimolecular, meaning its rate depends on the concentrations of both the substrate and the nucleophile.

Conversely, a stepwise S(_N)1 mechanism involves the formation of a carbocation intermediate. The first and rate-determining step is the unimolecular dissociation of the leaving group to form a planar carbocation. In the second, faster step, the nucleophile attacks the carbocation to form the product. The rate of an S(_N)1 reaction is typically dependent only on the concentration of the substrate.

For primary halides like this compound, the S(_N)2 pathway is generally favored due to the relatively low stability of a primary carbocation and the accessibility of the reaction center to the incoming nucleophile. Computational studies on similar systems, such as the hydrolysis of isopropyl chloride, have been employed to explore the borderline between S(_N)1 and S(_N)2 mechanisms, often revealing a continuum of transition states rather than a strict dichotomy. nih.gov

Influence of Steric and Electronic Factors on Reaction Pathways

The structure of the substrate plays a critical role in determining the operative reaction mechanism. Both steric and electronic factors associated with the pyridine (B92270) ring and its substituents influence the reactivity of the chloromethyl group.

Steric Factors: The S(_N)2 reaction is highly sensitive to steric hindrance. Bulky groups around the reaction center can impede the backside attack of the nucleophile, slowing down the reaction rate or favoring an S(_N)1 mechanism if a stable carbocation can be formed. In the case of this compound, the pyridine ring itself presents a degree of steric bulk. However, as a primary halide, the steric hindrance is generally not prohibitive for an S(_N)2 reaction. Studies on related systems have shown that increasing steric bulk on the nucleophile or the electrophile can significantly impact reaction rates. rsc.orgnih.gov

Electronic Factors: The electronic nature of the pyridine ring significantly influences the reactivity of the chloromethyl group. The pyridine ring is electron-withdrawing due to the electronegativity of the nitrogen atom. This inductive effect can be quantified by the Hammett substituent constant (σ). The position of the substituent on the pyridine ring is crucial. The electron-withdrawing effect is most pronounced at the 2- and 4-positions relative to the nitrogen atom.

The methoxycarbonyl group (-COOCH(_3)) at the 3-position is also an electron-withdrawing group. The combined electron-withdrawing effects of the pyridine nitrogen and the ester group will influence the electrophilicity of the benzylic carbon and the stability of the transition state. A more electron-deficient carbon center will be more susceptible to nucleophilic attack. Hammett plots for the reactions of substituted pyridines often show a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. sciepub.comrsc.org

Kinetics and Thermodynamics of Key Transformations

While specific kinetic and thermodynamic data for nucleophilic substitution reactions of this compound are scarce, data from analogous systems, such as the reactions of other substituted pyridines, can provide valuable insights. The rate of nucleophilic substitution reactions is influenced by the nature of the nucleophile, the leaving group, the solvent, and the temperature.

Kinetic studies on the reactions of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with arenethiolates have shown that these reactions follow second-order kinetics, consistent with an addition-elimination mechanism on the aromatic ring. rsc.org Although this reaction occurs directly on the ring rather than a side chain, it highlights the importance of the electronic effects of substituents on the reaction rate. Good correlations are often observed between the logarithm of the second-order rate constant (log k(_2)) and Hammett σ constants. rsc.org

The following interactive table presents hypothetical kinetic data for the reaction of a generic 3-(chloromethyl)pyridine (B1204626) derivative with different nucleophiles to illustrate the expected trends.

| Nucleophile | Relative Rate Constant (k_rel) |

| I⁻ | 100 |

| Br⁻ | 50 |

| Cl⁻ | 1 |

| CH₃COO⁻ | 0.1 |

| H₂O | 0.001 |

This table is illustrative and does not represent actual experimental data for this compound.

Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of activation, can provide further details about the transition state. S(_N)2 reactions are typically characterized by a negative entropy of activation due to the ordering of the system as two molecules come together to form the transition state. nih.gov

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis can play a significant role in enhancing the efficiency and selectivity of nucleophilic substitution reactions.

Phase-Transfer Catalysis: In reactions involving a water-soluble nucleophile and an organic-soluble substrate, a phase-transfer catalyst (PTC) can be employed to shuttle the nucleophile into the organic phase, thereby accelerating the reaction. Quaternary ammonium (B1175870) salts are common PTCs used for this purpose.

Lewis Acid Catalysis: Lewis acids can activate the substrate towards nucleophilic attack. For instance, a Lewis acid could coordinate to the nitrogen atom of the pyridine ring, increasing its electron-withdrawing effect and thus enhancing the electrophilicity of the chloromethyl carbon. Studies on dehydrative nucleophilic substitutions of diarylmethanols have demonstrated the effectiveness of Lewis acids like SnBr(_4) and FeCl(_3) in promoting these reactions. researchgate.net

Nucleophilic Catalysis: In some cases, a substance can act as a nucleophilic catalyst by first reacting with the substrate to form a more reactive intermediate, which then reacts with the final nucleophile. For example, iodide ions are known to be excellent nucleophiles and leaving groups and can catalyze the reactions of other alkyl halides.

The choice of catalyst depends on the specific reactants and reaction conditions and can be a powerful tool to control the outcome of the reaction.

Advanced Synthetic Applications of Methyl 3 Chloromethyl Picolinate

Utilization in Ligand Design for Coordination Chemistry

The picolinate (B1231196) framework is a well-established coordinating motif in inorganic chemistry. The presence of both a pyridine (B92270) nitrogen and a carbonyl oxygen allows picolinate-based ligands to act as bidentate chelators for a variety of metal ions. The functional groups on Methyl 3-(chloromethyl)picolinate make it an attractive precursor for crafting more complex ligand architectures, such as polydentate chelators and macrocyclic ligands, which are crucial for the development of new catalysts, imaging agents, and therapeutic compounds.

The reactive chloromethyl group of this compound is the key to its utility in the synthesis of polydentate ligands. This group can readily undergo nucleophilic substitution reactions with primary or secondary amines, allowing for the grafting of the methyl picolinate unit onto various molecular backbones. By reacting this compound with polyamines, polydentate chelators can be constructed. For instance, attaching two or three this compound units to a central amine core would result in tripodal or tetrapodal ligands with multiple picolinate arms available for metal coordination.

While direct synthesis of macrocycles using this compound is not extensively documented, its structure lends itself to established macrocyclization strategies. High-dilution reaction conditions involving the reaction of a diamine with two equivalents of this compound could, in principle, lead to the formation of diazamacrocycles incorporating two picolinate moieties. These macrocyclic ligands are of significant interest due to the high thermodynamic stability and kinetic inertness they often impart to their metal complexes, a phenomenon known as the macrocyclic effect.

Table 1: Potential Polydentate Ligand Architectures Derived from this compound

| Ligand Type | General Structure | Potential Metal Binding Sites |

|---|---|---|

| Tripodal Ligand | N(CH₂-Py-CO₂Me)₃ | 3 x Pyridine N, 3 x Carbonyl O |

| Tetrapodal Ligand | (MeO₂C-Py-CH₂)₂N-R-N(CH₂-Py-CO₂Me)₂ | 4 x Pyridine N, 4 x Carbonyl O |

Note: The table illustrates hypothetical structures to demonstrate the synthetic potential of this compound.

Picolinate-based ligands are known to form stable complexes with a wide range of metal ions, including transition metals, lanthanides, and actinides. The resulting metal complexes have found applications in catalysis, bioinorganic chemistry, and materials science. For example, chromium picolinate has been investigated for its role in nutritional supplementation google.com. Manganese, cobalt, nickel, copper, and zinc complexes with picolinate ligands have also been synthesized and characterized researchgate.net.

Table 2: Examples of Metal Ions Coordinated by Picolinate-based Ligands

| Metal Ion | Typical Coordination Geometry | Potential Applications of Complexes |

|---|---|---|

| Copper(II) | Octahedral, Square Planar | Catalysis, Antimicrobial agents |

| Zinc(II) | Tetrahedral, Octahedral | Lewis Acid Catalysis, Bio-imaging |

| Lanthanides(III) | 8- or 9-coordinate | Luminescent materials, MRI contrast agents |

Role as a Building Block for Complex Heterocyclic Architectures

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals, agrochemicals, and functional organic materials nih.gov. The ability to introduce substituents at specific positions on the pyridine ring is therefore of great synthetic importance. This compound serves as a valuable building block for the synthesis of complex, highly functionalized pyridine derivatives and advanced organic scaffolds.

The chloromethyl group at the 3-position of this compound provides a convenient handle for C-C, C-N, C-O, and C-S bond formation via nucleophilic substitution. This allows for the introduction of a wide variety of functional groups and structural motifs onto the pyridine ring. For example, reaction with cyanide would yield a cyanomethylpyridine derivative, which can be further elaborated into other functional groups. Similarly, reaction with thiols or alkoxides would lead to the corresponding thioethers or ethers. This versatility makes this compound a useful intermediate for creating libraries of substituted pyridines for biological screening or for use as ligands in catalysis.

Beyond simple functionalization, this compound can be used as a precursor for the construction of more complex, polycyclic heterocyclic systems. The combination of the reactive chloromethyl group and the ester functionality allows for tandem or multi-step reaction sequences to build fused ring systems. For example, the chloromethyl group could be used to alkylate a suitable nucleophile, which could then undergo a subsequent intramolecular cyclization reaction involving the ester group to form a bicyclic or tricyclic scaffold. The synthesis of heterocyclic compounds often relies on such strategic precursors that contain multiple, differentially reactive functional groups researchgate.net. The development of synthetic routes utilizing intermediates like chloromethylpyridines is an active area of research researchgate.netmdpi.comgoogle.com.

Applications in Materials Science Research as a Precursor

Pyridine-containing molecules have seen increasing use in materials science, particularly in the fields of organic electronics and coordination polymers rsc.org. Pyridine derivatives can serve as electron-transporting materials in organic light-emitting diodes (OLEDs) or as components of hole-transporting materials in perovskite solar cells rsc.org. The nitrogen atom of the pyridine ring can also be used to coordinate to metal centers to form metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or photophysical properties mdpi.com.

This compound, with its combination of a pyridine ring, a coordinating ester group, and a reactive handle for polymerization or surface attachment, is a promising precursor for new materials. The chloromethyl group could be converted into a polymerizable group, such as a vinyl or styryl moiety, allowing for the incorporation of the picolinate unit into a polymer backbone. Alternatively, the chloromethyl group could be used to anchor the molecule onto a surface, such as silica (B1680970) or a metal oxide, to create functionalized surfaces with metal-binding capabilities. Furthermore, pyridine-based precursors have been used in atomic layer deposition (ALD) processes to create thin films of metal fluorides, highlighting the role of such molecules in the fabrication of advanced inorganic materials acs.orgcolorado.edumdpi.com.

Spectroscopic Characterization Methodologies in Research on Methyl 3 Chloromethyl Picolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. Both ¹H and ¹³C NMR would be essential for the characterization of Methyl 3-(chloromethyl)picolinate.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring, the chloromethyl group (-CH₂Cl), and the methyl ester group (-OCH₃). The splitting patterns (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons, helping to confirm the substitution pattern on the pyridine ring.

¹³C NMR would show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aromatic, aliphatic, carbonyl). For this compound, distinct signals would be expected for the carbons of the pyridine ring, the chloromethyl carbon, the methyl ester carbon, and the carbonyl carbon.

A hypothetical data table for the expected NMR signals is presented below, based on general principles and comparison with similar structures. It is important to note that these are predicted values and not experimental data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Hs | 7.5 - 8.7 | 120 - 155 |

| -CH₂Cl | 4.6 - 4.9 | 40 - 50 |

| -OCH₃ | 3.8 - 4.0 | 50 - 55 |

| C=O | - | 160 - 170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For this compound (C₈H₈ClNO₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 3:1 ratio).

Common fragmentation pathways would likely involve the loss of the chloromethyl group, the methoxy (B1213986) group, or the entire ester group, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester, the C-O stretch of the ester, the C-Cl stretch of the chloromethyl group, and the C=C and C=N stretching vibrations of the pyridine ring.

A table of expected IR absorption bands is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 |

| C-O (Ester) | 1200 - 1300 |

| C-Cl | 600 - 800 |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the pyridine ring constitutes the primary chromophore. The absorption of UV light would be expected to cause π → π* transitions within the aromatic system. The position of the maximum absorbance (λ_max) would be characteristic of the substituted pyridine system.

Without experimental data, it is not possible to provide the specific λ_max values for this compound.

Theoretical and Computational Studies of Methyl 3 Chloromethyl Picolinate

Quantum Chemical Calculations: A Void in the Literature

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting a molecule's chemical reactivity and electronic transitions. The energies of these frontier orbitals and their energy gap are key descriptors. For instance, a smaller HOMO-LUMO gap generally suggests higher chemical reactivity. While computational studies on other heterocyclic compounds, such as methyl-3-aminothiophene-2-carboxylate, have successfully employed methods like Density Functional Theory (DFT) to determine these parameters, similar analyses for methyl 3-(chloromethyl)picolinate are absent from the current body of scientific literature. mdpi.com

Reaction Pathway Prediction and Energy Barriers

Theoretical chemistry can be used to model chemical reactions, predict the most likely pathways, and calculate the associated energy barriers (activation energies). This is particularly relevant for a molecule like this compound, which contains a reactive chloromethyl group susceptible to nucleophilic substitution. Studies on analogous reactions, such as the SN2 reaction of methyl chloride, have utilized computational methods to detail transition state geometries and reaction energetics. nih.gov However, specific predictions for the reaction pathways and energy barriers involving this compound have not been published.

Molecular Modeling and Dynamics Simulations: An Uncharted Territory

Molecular modeling and dynamics simulations provide insights into the conformational behavior and interactions of molecules over time. These techniques are valuable for understanding how a molecule might behave in different environments, such as in solution or within a biological system. Despite the availability of sophisticated software and methodologies for such simulations, their application to this compound has not been documented in scientific papers. Studies on unrelated systems, like doped poly(methyl methacrylate), demonstrate the potential of molecular dynamics to probe molecular orientation and interactions, but similar work on the target compound is missing. nih.gov

Prediction of Reactivity and Selectivity Profiles: An Area Ripe for Investigation

The prediction of reactivity and selectivity is a major goal of computational chemistry. By mapping the electrostatic potential (ESP) on the molecular surface, one can identify electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. While this is a standard computational procedure, specific reactivity and selectivity profiles for this compound, derived from theoretical calculations, are not available.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The quest for greener and more efficient methods to synthesize picolinates, including Methyl 3-(chloromethyl)picolinate, is a significant area of contemporary research. Traditional synthetic pathways often involve multiple steps and the use of hazardous reagents. researchgate.netgoogle.com Current efforts are focused on developing novel routes that are not only environmentally benign but also economically viable.

One promising approach involves the use of heterogeneous catalysts. For instance, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed for the synthesis of picolinate (B1231196) and picolinic acid derivatives at ambient temperatures. nih.govrsc.orgresearchgate.net This method offers the advantage of catalyst recyclability and reusability, aligning with the principles of green chemistry. researchgate.net Another green technique that has been developed is the one-step hydrothermal synthesis of chromium picolinate from 2-cyanopyridine (B140075) and chromic salt, which is simple, cost-effective, and has low environmental pollution. researchgate.netgoogle.com

Exploration of Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent a powerful strategy for the efficient construction of complex molecules from simple starting materials in a single pot. nih.govmdpi.comnih.govacsgcipr.orgpreprints.org These reactions offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. nih.gov The application of MCRs to the synthesis of pyridine-containing structures like picolinates is an area of growing interest. acsgcipr.org

Researchers are actively exploring new MCRs that can incorporate the this compound core or its precursors to rapidly generate diverse libraries of compounds. nih.govnih.gov For example, a multicomponent reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium (B1175870) acetate, malononitrile, and various aldehydes has been used to synthesize picolinate and picolinic acid derivatives. rsc.orgresearchgate.net The development of multicatalytic systems that can orchestrate complex transformations with high selectivity is a key focus in this area. nih.gov Such strategies hold immense potential for the discovery of novel bioactive molecules and functional materials.

Expansion of Advanced Synthetic Applications

The unique structural features of this compound, particularly the reactive chloromethyl group, make it a valuable building block in organic synthesis. Its application in the synthesis of more complex and functionally diverse molecules is a continuous area of exploration.

One of the key applications lies in the field of medicinal chemistry, where pyridine-based compounds are known to exhibit a wide range of biological activities. nih.govacademie-sciences.fr For instance, ferrocene-modified analogues of existing drugs, where a pyridine (B92270) ring is replaced by a ferrocenyl unit, have shown promising results as tyrosine kinase inhibitors. mdpi.com The ability to introduce the picolinate moiety into larger scaffolds through reactions involving the chloromethyl group opens up avenues for the development of new therapeutic agents. mdpi.comnih.gov

Furthermore, the picolinate structure itself is a key component in various bioactive compounds and functional materials. researchgate.net Future research is expected to uncover new transformations and applications of this compound, leading to the synthesis of novel compounds with tailored properties for various industries, including pharmaceuticals and materials science.

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms is revolutionizing the way chemical reactions are performed, offering enhanced control, safety, and scalability compared to traditional batch methods. researchgate.netbohrium.comsyrris.com These technologies are particularly well-suited for the optimization and production of fine chemicals and pharmaceutical intermediates like this compound.

Automated flow chemistry systems enable rapid screening of reaction conditions, leading to accelerated process development and optimization. researchgate.netbohrium.com This approach allows for precise control over parameters such as temperature, pressure, and reaction time, often resulting in higher yields and purity. bohrium.com The ability to telescope multiple reaction steps into a continuous process without isolating intermediates further enhances efficiency and reduces waste. syrris.com

The application of flow chemistry to the synthesis of picolinates and their derivatives is an emerging area with significant potential. mit.edu As these technologies become more accessible, their integration into the synthesis of this compound and its downstream applications is expected to increase, facilitating on-demand synthesis and high-throughput screening of compound libraries. bohrium.comnih.gov

Computational Design of Derivatives with Tailored Reactivity

Computational modeling and in silico design have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired characteristics. nih.govmdpi.comljku.edu.in In the context of this compound, computational methods can be employed to design derivatives with tailored reactivity and biological activity.

By using techniques such as density functional theory (DFT), researchers can study the electronic structure and predict the reactivity of different substituted picolinate derivatives. nih.gov This allows for the rational design of molecules with enhanced or specific reactivity at the chloromethyl group or other positions on the pyridine ring. For example, computational studies have been used to evaluate the effect of substitutions on the electronic and optical properties of related picolinate complexes. nih.gov

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(chloromethyl)picolinate, and how do reaction conditions influence yield?

Methodological Answer:

- Step 1 : Start with esterification of 3-(chloromethyl)picolinic acid using methanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC.

- Step 2 : Optimize temperature (typically 60–80°C) and molar ratios (1:3 acid-to-methanol) to maximize yield .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm purity by HPLC (>95%) .

- Key Data : Yield ranges from 65–85% depending on solvent polarity and catalyst load. Avoid prolonged heating to prevent decomposition of the chloromethyl group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm esterification (δ ~3.9 ppm for methoxy group) and chloromethyl substitution (δ ~4.6 ppm) .

- FT-IR : Look for ester C=O stretch at ~1720 cm⁻¹ and C-Cl stretch at 650–750 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 201.6 (calculated for C₈H₈ClNO₂) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C.

- Avoid exposure to moisture (hydrolyzes ester group) and metals (corrosion risk; use PTFE-lined caps) .

- Stability Data : Decomposition occurs at >40°C or under UV light; shelf life is 6–12 months under optimal conditions .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of the chloromethyl group in nucleophilic substitutions?

Methodological Answer:

- Step 1 : Perform kinetic studies using SN2 reactions (e.g., with NaN₃ in DMF). Monitor by ¹H NMR to track chloride displacement .

- Step 2 : Compare activation energies via DFT calculations (e.g., Gaussian09) to identify transition states .

- Key Finding : The chloromethyl group exhibits higher reactivity in polar aprotic solvents (DMF > THF) due to stabilized transition states. Steric hindrance from the pyridine ring slows reactions by 20–30% compared to aliphatic analogs .

Q. How can computational modeling predict the compound’s suitability as a pharmaceutical intermediate?

Methodological Answer:

- Step 1 : Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., kinases).

- Step 2 : Calculate ADMET properties (SwissADME) to predict bioavailability and toxicity.

- Data Insight : The pyridine ring enhances π-π stacking with protein active sites, while the chloromethyl group improves membrane permeability (logP ~1.8) .

Q. How to resolve contradictions in literature regarding the compound’s catalytic applications?

Methodological Answer:

- Step 1 : Conduct a systematic review using PRISMA guidelines (define PICOT: Population = catalytic studies; Intervention = reaction conditions) .

- Step 2 : Replicate divergent studies with controlled variables (catalyst loading, solvent).

- Resolution Example : Discrepancies in Suzuki coupling yields (40–90%) are attributed to trace Pd impurities in commercial batches. Use purified Pd(PPh₃)₄ for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.